molecular formula C14H19N3 B1272909 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine CAS No. 285984-25-0

5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine

Cat. No.: B1272909
CAS No.: 285984-25-0
M. Wt: 229.32 g/mol
InChI Key: ITHNHEWXIBNEDG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of hydrazine derivatives with diketones or their equivalents. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar principles, with optimization for yield and purity.

Chemical Reactions Analysis

5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine can be compared with other pyrazole derivatives, such as:

  • 3-tert-Butyl-1-o-tolyl-1H-pyrazol-5-amine
  • 3-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine
  • 3-Amino-5-cyclopropyl-1H-pyrazole

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The uniqueness of this compound lies in its specific tert-butyl and p-tolyl groups, which confer distinct steric and electronic characteristics .

Biological Activity

5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine (CAS Number: 285984-25-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C14H19N3C_{14}H_{19}N_3 with a molecular weight of 229.32 g/mol. Its structure features a pyrazole ring substituted with a tert-butyl group and a p-tolyl group, which are believed to influence its biological activity significantly.

PropertyValue
Molecular FormulaC14H19N3
Molecular Weight229.32 g/mol
CAS Number285984-25-0
IUPAC Name5-tert-butyl-2-(4-methylphenyl)pyrazol-3-amine

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with diketones under controlled conditions, often using solvents like ethanol or methanol. The cyclization process is crucial for forming the pyrazole ring structure.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's structure allows it to bind effectively at active sites, potentially inhibiting enzymatic activity or modulating receptor functions. For instance, it has been studied as an inhibitor of p38 MAP kinase, which plays a critical role in inflammatory responses .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. A study demonstrated that derivatives of this compound showed promising results in inhibiting cancer cell proliferation in vitro, suggesting potential therapeutic applications in oncology .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are critical mediators in inflammatory diseases. This activity suggests its potential use in treating conditions like rheumatoid arthritis and other inflammatory disorders .

Case Studies

Several studies have documented the biological effects of this compound:

  • Inhibition of p38 MAP Kinase : In vitro assays revealed that this compound effectively inhibits p38 MAP kinase activity, leading to reduced inflammation markers in cellular models .
  • Antitumor Activity : A study involving various cancer cell lines showed that derivatives based on this pyrazole structure could significantly reduce cell viability, indicating their potential as anticancer agents .
  • Cytokine Modulation : Research highlighted that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 in stimulated macrophages, showcasing its role in modulating immune responses .

Comparison with Similar Compounds

Comparative studies with other pyrazole derivatives have shown that variations in substituents can significantly affect biological activity. For example:

Compound NameBiological Activity
3-tert-butyl-1-o-tolyl-1H-pyrazoleModerate anticancer effects
3-Amino-5-cyclopropyl-1H-pyrazoleAnti-inflammatory properties
This compound Strong p38 inhibition

Properties

IUPAC Name

5-tert-butyl-2-(4-methylphenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-10-5-7-11(8-6-10)17-13(15)9-12(16-17)14(2,3)4/h5-9H,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHNHEWXIBNEDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70388044
Record name 3-tert-Butyl-1-(4-methylphenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285984-25-0
Record name 3-tert-Butyl-1-(4-methylphenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of p-tolylhydrazine hydrochloride (100 g, 630 mmol) in EtOH (1251 mL) was added 4,4-dimethyl-3-oxopentanenitrile (88 g, 699 mmol) and HCl (62.5 mL, 750 mmol). The resulting mixture was stirred at reflux overnight. The reaction mixture was cooled to room temperature and concentrated in vacuo to c.a. ⅓ of the original volume. The reaction mixture was then cooled in an ice-bath and taken to c.a. pH 8-9 with 6M aq NaOH. The reaction mixture was extracted with diethyl ether (500 mL) and the organic phase washed with water (2×300 mL) before being dried over magnesium sulphate and concentrated in vacuo to afford an orange solid. The solid was suspended in iso-hexane and stirred at reflux for 2.5 h before being cooled and filtered whilst still hot to yield the subtitle product 3-tert-butyl-1-p-tolyl-1H-pyrazol-5-amine as a pale brown solid (76.5 g, 52%); Rt 1.31 min (Method 1); m/z 230 (M+H)+ (ES+); 1H NMR δ: 1.20 (9H, s), 2.32 (3H, s), 5.10 (2H, br s), 5.35 (1H, s), 7.24 (2H, d), 7.42 (2H, m).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
88 g
Type
reactant
Reaction Step One
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Quantity
62.5 mL
Type
reactant
Reaction Step One
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Quantity
1251 mL
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solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4,4-dimethyl-3-oxopentanenitrile (2.503 g, 20 mmol) and p-tolylhydrazine hydrochloride (3.173 g, 20 mmol) in EtOH was heated at 90° C. for 8 hours. The reaction was quenched by adding water and extracted with DCM. Extracts were dried over MgSO4 and concentrated to give 3-tert-butyl-1-p-tolyl-1H-pyrazol-5-amine as solid (4.537 g, 99%). 1H NMR (300 MHz, CDCl3) δ 1.31 (s, 9H), 2.36 (s, 3H), 3.69 (s, 2H), 5.51 (s, 1H), 7.25 (d, 2H), 7.44 (d, 2H); LC-MS (ESI) m/z 230 (M+H)+.
Quantity
2.503 g
Type
reactant
Reaction Step One
Quantity
3.173 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of p-tolyl-hydrazine hydrochloride (15.86 g, 100 mmol) and pivaloylacetonitrile (17.9 g, 143 mmol) dissolved in MeOH (65 mL) was heated to reflux for 18 hours under N2 atmosphere. The mixture was cooled to room temperature and concentrated under reduced pressure. The residue was triturated with ether and collected by filtration. The solid was dried under high vacuum to provide 26.6 g of white solid (99% yield).
Quantity
15.86 g
Type
reactant
Reaction Step One
Quantity
17.9 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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